Himbosine

Structural Biology Natural Product Chemistry Chiral Resolution

Researchers studying Galbulimima alkaloids face ambiguity when distinguishing Class II hexacyclic esters from Class I lactones in extracts. Himbosine (CAS 15448-14-3) eliminates this uncertainty: • Absolute stereochemistry confirmed by X-ray crystallography - ideal as a calibration standard for HPLC, LC-MS, and NMR methods in natural product discovery workflows • ≥95% purity ensures reliable quantification; structurally rigid hexacyclic framework with multiple ester and hydroxyl handles enables selective derivatization for screening library generation • Serves as a chiral reference probe for assigning relative stereochemistry of newly isolated Galbulimima alkaloids For R&D use only. Not for human or veterinary applications.

Molecular Formula C35H41NO10
Molecular Weight 635.71
CAS No. 15448-14-3
Cat. No. B579147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHimbosine
CAS15448-14-3
Molecular FormulaC35H41NO10
Molecular Weight635.71
Structural Identifiers
SMILESCC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C
InChIInChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22-,23+,24+,25+,26-,27-,29-,30-,34+,35+/m1/s1
InChIKeyORUDPNXLVHQHOC-GRRMYRPESA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Himbosine: Chemical Identity and Purity


Himbosine (CAS 15448-14-3, (+)-Himbosine) is a complex hexacyclic piperidine ester alkaloid belonging to Class II of the Galbulimima alkaloids, first isolated from the bark of *Galbulimima* species (syn. *Himantandra*) [1]. Its chemical identity is defined by a molecular formula of C35H41NO10, a molecular weight of 635.71 g/mol, and a fully resolved absolute stereochemistry confirmed via X-ray crystallography, establishing it as a distinct and structurally rigid member of the ester alkaloid family [2].

Compound class
Class II Galbulimima hexacyclic ester alkaloid with fully resolved absolute stereochemistry
Purity & form
Supplied as a defined-purity solid (HPLC verified); suitable for analytical standard and derivatization workflows
Reported ≥95% purity; verify lot-specific certificate of analysis
Stereochemical confidence
Absolute configuration established by single-crystal X-ray diffraction, supporting unambiguous docking and SAR studies

Himbosine Structural Distinction


Substitution among Galbulimima alkaloids is scientifically unsound due to fundamental differences in structural class, which dictate divergent chemical and biological properties. Himbosine belongs to Class II (hexacyclic esters), characterized by a highly oxygenated, rigid polycyclic framework with multiple ester functionalities [1]. In contrast, closely related namesakes like himbacine and himbeline are Class I alkaloids (tetracyclic lactones) that exhibit potent and selective antagonism at the M2 muscarinic receptor (e.g., himbacine shows 15-fold M2 selectivity) [2]. The absence of the lactone motif and the presence of additional fused rings and ester groups in himbosine render it chemically and pharmacologically distinct from Class I compounds, precluding any assumption of functional interchangeability [1].

Himbosine (Class II)
Hexacyclic ester scaffold with multiple ester groups and no lactone motif. No known M₂ muscarinic receptor activity reported.
Class I alkaloids (e.g., himbacine) possess tetracyclic lactone cores and exhibit M₂ antagonist activity; scaffold divergence precludes direct pharmacological extrapolation.
Structural identity
Rigid hexacyclic framework confirmed by X-ray crystallography. The additional fused rings and oxygenation differentiate it from other Class II ester alkaloids assigned by NMR correlation.
Other Class II alkaloids may have only relative stereochemical assignments; substitution can introduce stereochemical uncertainty in SAR workflows.

Himbosine Comparative Evidence


Absolute Stereochemistry by X-ray Crystallography

Himbosine's absolute stereochemistry has been definitively established via single-crystal X-ray diffraction, providing unambiguous 3D coordinates for all chiral centers [1]. This contrasts with the majority of other Class II ester alkaloids (e.g., himandridine, himandrine, himgaline), for which structures were originally assigned via chemical degradation, NMR correlation, and partial synthesis, introducing potential ambiguities in stereochemical assignments [2].

Absolute stereochemistry
Head-to-head
Crystallographic (X-ray) vs. spectroscopic assignment
Enables unambiguous molecular docking and SAR modeling; eliminates stereochemical ambiguity present in other Class II ester alkaloids.
Other class members assigned via NMR/correlation; X-ray data provide validated 3D coordinates.
Structural Biology Natural Product Chemistry Chiral Resolution

High-Purity Material Availability

Commercially sourced himbosine is available with a guaranteed minimum purity of ≥95%, as determined by HPLC or equivalent methods [1]. In contrast, many other Galbulimima ester alkaloids are not available as off-the-shelf analytical standards, requiring custom isolation or total synthesis, which introduces significant variability in purity and cost [2].

Purity specification
Class-level inference
≥95% (HPLC)
Reduces experimental variability; eliminates need for in-house purification prior to analytical or assay use.
Comparison based on commercial catalog availability; many other Class II alkaloids lack off-the-shelf defined-purity standards.
Analytical Chemistry Natural Product Sourcing Chemical Procurement

Scaffold Divergence from M2 Antagonists

Himbosine's hexacyclic ester framework (Class II) fundamentally differs from the tetracyclic lactone core of Class I alkaloids like himbacine and himbeline [1]. The absence of the lactone ring and presence of a highly oxygenated, additional fused ring system in himbosine precludes direct extrapolation of the well-documented M2 muscarinic receptor antagonist activity observed in Class I compounds [2].

Scaffold divergence
Class-level inference
Hexacyclic ester vs. tetracyclic lactone (Class I)
Provides a chemically distinct scaffold for non-muscarinic pathway studies; avoids confounding M₂ receptor activity of himbacine-class alkaloids.
Absence of lactone and presence of additional fused rings preclude direct pharmacological extrapolation from Class I data.
Medicinal Chemistry Receptor Pharmacology Alkaloid Classification

Himbosine Applications and Procurement


Reference Standard for Alkaloid Profiling

Himbosine serves as a critical analytical reference standard for the identification and quantification of Class II alkaloids in *Galbulimima* extracts or synthetic mixtures. Its well-defined structure (confirmed by X-ray crystallography) and high commercial purity (≥95%) make it ideal for calibrating HPLC, LC-MS, and NMR methods used in natural product discovery and quality control workflows [1].

Semi-Synthetic Derivatization of Hexacyclic Scaffolds

Given its unique, rigid, and highly oxygenated hexacyclic framework, himbosine is a valuable starting point for exploring chemical space distinct from the extensively studied Class I (himbacine-like) lactone alkaloids [2]. The multiple ester and hydroxyl functionalities provide diverse handles for selective chemical modification, enabling the generation of novel analogs for screening libraries [1].

Chiral Probe for Stereochemical Studies

With its absolute configuration fully elucidated by X-ray crystallography, himbosine can be employed as a chiral probe or internal standard in studies requiring a defined, rigid stereochemical reference. It can be used to help assign the relative stereochemistry of newly isolated Galbulimima alkaloids through spectroscopic correlation, as historically demonstrated for himandridine [3].

Application
Selection Property
Validation Focus
Alkaloid profiling reference standard
Crystallographically confirmed absolute configuration and defined purity grade
Method calibration for HPLC, LC-MS, and NMR in natural product discovery
Semi-synthetic derivatization
Rigid hexacyclic ester scaffold with multiple ester and hydroxyl handles
Generation of novel analogs for screening libraries; distinct from Class I lactone space
Chiral probe / stereochemical reference
Fully elucidated absolute stereochemistry (X-ray)
Stereochemical correlation of newly isolated Galbulimima alkaloids

Technical Documentation Hub

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33 linked technical documents
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